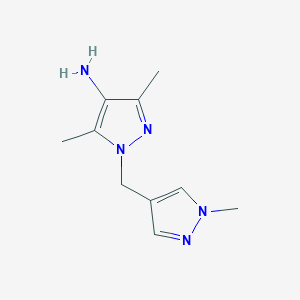
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine typically involves nucleophilic substitution reactions. One common method involves the reaction of an O-tosyl oxazoline derivative with 3,5-dimethyl-1H-pyrazole in the presence of a base such as potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out by heating the mixture, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: As mentioned earlier, the compound can be synthesized through nucleophilic substitution reactions.
Oxidation and Reduction:
Substitution Reactions: The compound can participate in substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution typically yields the desired pyrazole derivative, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar activities.
Organic Synthesis: The compound can serve as a precursor for the synthesis of more complex heterocyclic systems.
Biological Studies: Due to its unique structure, the compound can be used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Pyrazole derivatives are used in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The exact mechanism of action for 3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-Methyl-3,5-dimethyl-1H-pyrazole: Another related compound with a methyl group at the 1-position.
4-Methyl-3,5-dimethyl-1H-pyrazole: A compound with a methyl group at the 4-position.
Uniqueness
3,5-Dimethyl-1-((1-methyl-1h-pyrazol-4-yl)methyl)-1h-pyrazol-4-amine is unique due to the presence of two pyrazole rings connected by a methylene bridge. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C10H15N5 |
|---|---|
Molekulargewicht |
205.26 g/mol |
IUPAC-Name |
3,5-dimethyl-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-7-10(11)8(2)15(13-7)6-9-4-12-14(3)5-9/h4-5H,6,11H2,1-3H3 |
InChI-Schlüssel |
CKMJALDVVNWJBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC2=CN(N=C2)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


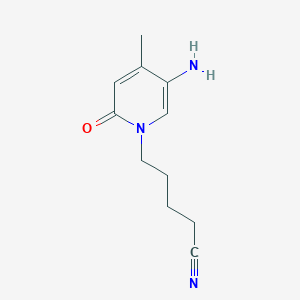
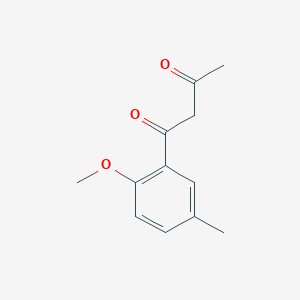
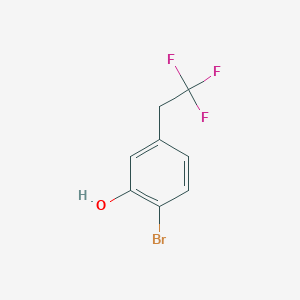
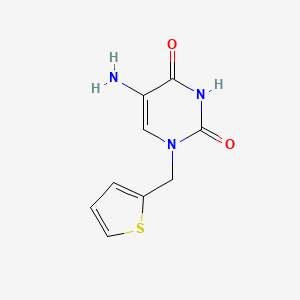
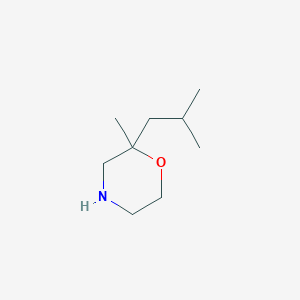
amino}propanoicacid](/img/structure/B13630936.png)
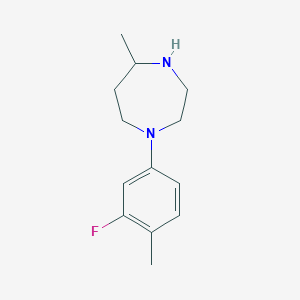
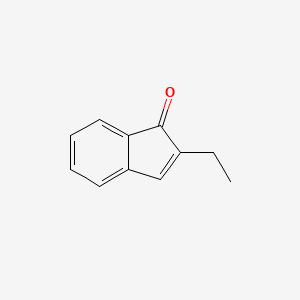
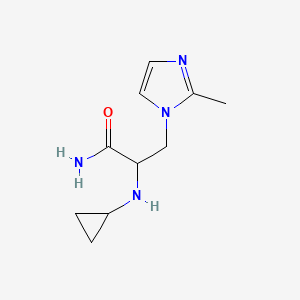

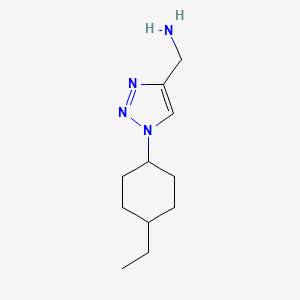
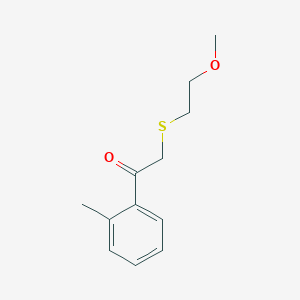
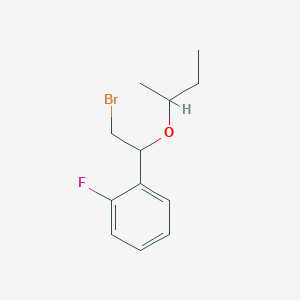
![rac-({[(1R,2R)-2-iodocyclohexyl]oxy}methyl)benzene, trans](/img/structure/B13631001.png)
